Hexasiloxane, tetradecaethoxy-
Description
Hexasiloxane, tetradecaethoxy- (CAS 18768-59-7) is a silicic acid ester with the chemical formula C₂₈H₇₀O₁₉Si₆ and a calculated molecular weight of 878 g/mol . It is structurally characterized by a hexasiloxane backbone (six silicon atoms linked by oxygen) substituted with 14 ethoxy (-OCH₂CH₃) groups. This compound, also referred to as ethylsilicate (Et₁₄Si₆O₁₉), is part of a broader class of organosiloxanes, which are widely used in industrial applications such as coatings, adhesives, and precursors for silica-based materials due to their thermal stability and hydrolytic reactivity . Unlike methyl-substituted siloxanes, its ethoxy groups enhance polarity and solubility in organic solvents, making it suitable for specialized material synthesis .
Properties
CAS No. |
18768-59-7 |
|---|---|
Molecular Formula |
C28H70O19Si6 |
Molecular Weight |
879.4 g/mol |
IUPAC Name |
[diethoxy(triethoxysilyloxy)silyl] [[diethoxy(triethoxysilyloxy)silyl]oxy-diethoxysilyl] diethyl silicate |
InChI |
InChI=1S/C28H70O19Si6/c1-15-29-48(30-16-2,31-17-3)43-50(35-21-7,36-22-8)45-52(39-25-11,40-26-12)47-53(41-27-13,42-28-14)46-51(37-23-9,38-24-10)44-49(32-18-4,33-19-5)34-20-6/h15-28H2,1-14H3 |
InChI Key |
AVTYAAGTDZJTSJ-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Canonical SMILES |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Other CAS No. |
18768-59-7 |
Synonyms |
Hexasiloxane, tetradecaethoxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares hexasiloxane, tetradecaethoxy- with structurally analogous siloxanes:
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Hexasiloxane, tetradecaethoxy- | C₂₈H₇₀O₁₉Si₆ | 878 | 14 ethoxy groups |
| Hexasiloxane, tetradecamethyl- | C₁₄H₄₂O₅Si₆ | 458.99 | 14 methyl groups |
| Octasiloxane, hexadecamethyl- | C₁₆H₅₀O₇Si₈ | 578 | 16 methyl groups |
| Heptasiloxane, tetradecamethyl- | C₁₄H₄₄O₆Si₇ | 504 | 14 methyl groups |
| Hexasiloxane, dodecamethyl- | C₁₂H₃₈O₅Si₆ | 430 | 12 methyl groups |
Key Observations :
- Substituent Type : Ethoxy groups in hexasiloxane, tetradecaethoxy- increase polarity compared to methyl groups in analogues, altering solubility and reactivity .
- Molecular Weight: The ethoxy derivative has the highest molecular weight (878 g/mol), limiting its drug-likeness under Lipinski’s Rule of Five, whereas methyl-substituted variants (e.g., tetradecamethylhexasiloxane, 458.99 g/mol) are smaller but still non-compliant .
- Backbone Length : Increasing silicon atoms (e.g., octasiloxane with 8 Si atoms) correlate with higher thermal stability and viscosity in industrial applications .
Hexasiloxane, Tetradecaethoxy-
Methyl-Substituted Siloxanes
Hexasiloxane, Tetradecamethyl- (C₁₄H₄₂O₅Si₆): Exhibits strong anticancer activity against multiple cell lines, as demonstrated in grape peduncle extracts .
Octasiloxane, Hexadecamethyl- (C₁₆H₅₀O₇Si₈):
- Used as a secondary metabolite in plant extracts (e.g., Barringtonia asiatica), with applications in biopesticides due to its high molecular weight and stability .
Heptasiloxane, Tetradecamethyl- (C₁₄H₄₄O₆Si₇):
Hexasiloxane, Dodecamethyl- (C₁₂H₃₈O₅Si₆):
Functional and Industrial Implications
- Drug Development: Methyl-substituted siloxanes (e.g., tetradecamethylhexasiloxane) are prioritized for pharmacological studies due to their bioactivity, despite non-compliance with Lipinski’s rules . Ethoxy derivatives are less explored in this context.
- Material Science : Ethoxy-substituted siloxanes like hexasiloxane, tetradecaethoxy- are favored in sol-gel processes for creating silica matrices, leveraging their hydrolytic sensitivity . Methyl analogues are used in lubricants and sealants due to hydrophobicity .
Q & A
Basic: What are the primary methods for identifying and characterizing Hexasiloxane, Tetradecamethyl- in complex mixtures?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): The compound elutes at ~30.6–30.8 min (RT) with characteristic fragmentation patterns (e.g., m/z 73, 147, 207) . Use polar capillary columns (e.g., DB-5MS) and temperature programs starting at 50°C, ramping to 300°C at 10°C/min for optimal separation .
- Physical Properties: Confirm identity using boiling point (245–246°C), density (0.891 g/cm³), and refractive index (1.3948). Low water solubility (2.3 ng/L at 20°C) and high solubility in non-polar solvents like benzene are key indicators .
Basic: How can researchers assess the thermal stability and decomposition pathways of Hexasiloxane, Tetradecamethyl-?
Answer:
- Thermogravimetric Analysis (TGA): Conduct under nitrogen/air to determine decomposition onset (~250°C) and residue formation.
- Differential Scanning Calorimetry (DSC): Identify phase transitions (melting point: -59°C) and exothermic/endothermic events linked to siloxane bond cleavage .
- Gas Evolution Analysis: Monitor volatile byproducts (e.g., methane, CO₂) via FTIR or MS during pyrolysis .
Advanced: What mechanistic insights explain the reported anticancer and antimicrobial activities of Hexasiloxane, Tetradecamethyl-?
Answer:
- Anticancer Activity: Proposed mechanisms include membrane disruption via hydrophobic interactions with lipid bilayers and induction of apoptosis in cancer cell lines (e.g., MCF-7). Molecular docking studies suggest potential inhibition of oncogenic proteins .
- Antimicrobial Activity: Disruption of microbial cell membranes due to surfactant-like properties. Synergistic effects with other metabolites (e.g., 2-Nonanone) enhance efficacy .
- Methodology: Use in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) and molecular dynamics simulations to validate mechanisms .
Advanced: How should researchers reconcile contradictory bioactivity data across studies (e.g., variable inhibition rates)?
Answer:
- Experimental Variability: Differences in microbial strains (e.g., Gram-positive vs. Gram-negative), solvent carriers, and concentration ranges (e.g., 0.26–3.98% peak areas in GC-MS) affect outcomes .
- Meta-Analysis: Pool data from multiple studies (e.g., ) to identify trends. Use statistical tools (ANOVA, PCA) to account for variables like pH, temperature, and matrix effects.
- Standardization: Adopt uniform protocols (e.g., CLSI guidelines) for bioactivity assays to improve reproducibility .
Basic: What strategies optimize solubility and formulation stability for biological studies?
Answer:
- Solvent Selection: Use benzene or toluene for high solubility. For aqueous systems, employ surfactants (e.g., Tween-80) or nanoemulsions to enhance dispersion .
- Stability Testing: Monitor hydrolysis under varying pH (1–12) and temperature conditions. Siloxane bonds are stable in neutral/alkaline environments but degrade in acidic media .
Advanced: How can analytical methods be optimized for trace quantification in environmental or biological matrices?
Answer:
- GC-MS Optimization: Use selective ion monitoring (SIM) for m/z 73 ([Si(CH₃)₂O]⁺) to improve sensitivity. Limit of detection (LOD) can reach 0.1 ppb with solid-phase microextraction (SPME) .
- LC-MS/MS: Develop methods using APCI ionization in negative mode for polar derivatives. Validate with spike-recovery experiments in complex matrices (e.g., soil, plasma) .
Basic: What are the environmental fate and persistence metrics for Hexasiloxane, Tetradecamethyl-?
Answer:
- Persistence: Low water solubility and high log Kow (~8.2) suggest bioaccumulation potential. Use OECD 301B tests to assess biodegradability .
- Volatilization: High vapor pressure (0.27 Pa at 20°C) indicates atmospheric partitioning. Monitor degradation products (e.g., cyclic siloxanes) via FTIR .
Advanced: What structure-activity relationships (SARs) guide the design of novel siloxane derivatives?
Answer:
- Chain Length and Branching: Compare with shorter-chain analogues (e.g., Hexasiloxane, Dodecamethyl-) to assess how methyl group density impacts bioactivity .
- Functionalization: Introduce ethoxy or hydroxyl groups to modulate hydrophilicity. Computational modeling (e.g., DFT) predicts electronic effects on reactivity .
- Methodology: Synthesize derivatives via hydrosilylation or condensation reactions; validate SARs using QSAR models and in silico docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
